2-(4-Methoxyphenyl)ethanimidamide hydrochloride
Overview
Description
2-(4-Methoxyphenyl)ethanimidamide hydrochloride is a chemical compound with the molecular formula C9H12N2O·HCl and a molecular weight of 200.67 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride typically involves the reaction of 4-methoxybenzaldehyde with ethylamine, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include a solvent such as ethanol and a temperature range of 0-5°C to ensure optimal yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
2-(4-Methoxyphenyl)ethanimidamide hydrochloride undergoes various types of chemical reactions, including:
Scientific Research Applications
2-(4-Methoxyphenyl)ethanimidamide hydrochloride is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)ethanimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The compound may act as an inhibitor or activator, depending on the context of its use . The pathways involved often include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
2-(4-Methoxyphenyl)ethanimidamide hydrochloride can be compared with other similar compounds, such as:
2-(4-Fluorophenyl)ethanimidamide hydrochloride: This compound has a fluorine atom instead of a methoxy group, which can lead to different chemical reactivity and biological activity.
2-(3-Fluoro-4-methoxyphenyl)ethanimidamide: The presence of both fluorine and methoxy groups can result in unique properties compared to the parent compound.
2-(2-Chlorophenyl)ethanimidamide hydrochloride: The chlorine substitution can significantly alter the compound’s behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
2-(4-methoxyphenyl)ethanimidamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-12-8-4-2-7(3-5-8)6-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJFRHBZDMXJPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=N)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50973699 | |
Record name | (4-Methoxyphenyl)ethanimidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50973699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58125-01-2 | |
Record name | (4-Methoxyphenyl)ethanimidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50973699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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